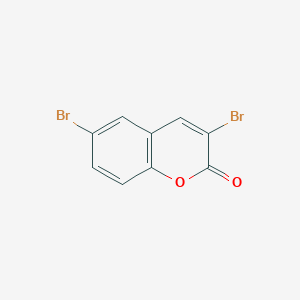

3,6-Dibromo-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,6-ジブロモ-2H-クロメン-2-オン: はクマリンの誘導体であり、クマリンは多様な生物活性で知られる有機化合物のクラスです。クマリンはベンゾピロン構造に由来する天然に存在するラクトンです。

2. 製法

合成経路と反応条件: 3,6-ジブロモ-2H-クロメン-2-オンの合成は通常、2H-クロメン-2-オンの臭素化によって行われます。一般的な方法の1つは、鉄(III)ブロミドなどの触媒の存在下で、ブロムでクマリンを臭素化することです。 反応は、クロロホルムまたは四塩化炭素などの有機溶媒中、還流条件下で行われます .

工業的生産方法: 3,6-ジブロモ-2H-クロメン-2-オンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高収率と純度を確保するために、反応条件を慎重に制御する必要があります。 連続フロー反応器と自動化システムの使用は、効率とスケーラビリティを向上させることができます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2H-chromen-2-one typically involves the bromination of 2H-chromen-2-one. One common method is the bromination of coumarin using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

化学反応の分析

反応の種類: 3,6-ジブロモ-2H-クロメン-2-オンは、次のようなさまざまな化学反応を起こします。

置換反応: 臭素原子は、アミンやチオールなどの他の求核剤と置換されて、新しい誘導体を形成することができます。

酸化反応: この化合物は酸化されて、より複雑な構造を形成することができます。

一般的な試薬と条件:

置換反応: 穏やかな条件下で極性溶媒中のアジ化ナトリウムまたはチオシアン酸カリウムなどの試薬。

酸化反応: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。

環化反応: 有機溶媒中のルイス酸(例:塩化アルミニウム)などの触媒.

形成される主要な生成物:

置換反応: アジドまたはチオシアナート誘導体の形成。

酸化反応: キノンまたは他の酸化された生成物の形成。

環化反応: 縮合複素環式化合物の形成.

4. 科学研究への応用

化学: 3,6-ジブロモ-2H-クロメン-2-オンは、有機合成における構成要素として使用され、潜在的な生物活性を有するさまざまな複素環式化合物を生成します .

生物学: この化合物は、癌細胞株に対する潜在的な抗増殖効果について研究されています。 これは、癌細胞の増殖を阻害する可能性のある分子の合成の前駆体として役立ちます .

医学: 研究により、3,6-ジブロモ-2H-クロメン-2-オンの誘導体は、抗凝固、抗炎症、抗菌特性を示すことが示されています。 これらの特性により、創薬と開発における貴重な化合物となっています .

工業: 材料科学産業では、3,6-ジブロモ-2H-クロメン-2-オンは、蛍光染料やセンサーの合成に使用されています。 そのユニークな化学構造により、特定の光学特性を備えた材料を開発することができます .

科学的研究の応用

Chemistry: 3,6-Dibromo-2H-chromen-2-one is used as a building block in organic synthesis to create various heterocyclic compounds with potential biological activities .

Biology: The compound has been studied for its potential antiproliferative effects against cancer cell lines. It serves as a precursor for synthesizing molecules that can inhibit cancer cell growth .

Medicine: Research has shown that derivatives of this compound exhibit anticoagulant, anti-inflammatory, and antimicrobial properties. These properties make it a valuable compound in drug discovery and development .

Industry: In the material science industry, this compound is used in the synthesis of fluorescent dyes and sensors. Its unique chemical structure allows for the development of materials with specific optical properties .

作用機序

3,6-ジブロモ-2H-クロメン-2-オンとその誘導体の作用機序には、さまざまな分子標的との相互作用が含まれます。たとえば、一部の誘導体は、細胞増殖と生存に関与するカゼインキナーゼIIなどの酵素を阻害します。 臭素原子は、化合物が生体分子と相互作用する能力を高め、その多様な生物活性につながります .

6. 類似の化合物との比較

類似の化合物:

3-ブロモ-2H-クロメン-2-オン: 類似していますが、反応性がそれほど顕著ではないモノブロム化誘導体。

6-ブロモ-2H-クロメン-2-オン: 異なる置換パターンを持つ別のモノブロム化誘導体。

3,8-ジブロモ-2H-クロメン-2-オン: 異なる位置に臭素原子を持つジブロム化誘導体.

独自性: 3,6-ジブロモ-2H-クロメン-2-オンは、臭素原子の特定の位置によりユニークであり、その反応性と多様な誘導体を形成する可能性を高めます。 この化合物は、さまざまな化学反応を起こす能力と、複数の分野における応用から、科学研究や産業における貴重な化合物となっています .

類似化合物との比較

3-Bromo-2H-chromen-2-one: A mono-brominated derivative with similar but less pronounced reactivity.

6-Bromo-2H-chromen-2-one: Another mono-brominated derivative with different substitution patterns.

3,8-Dibromo-2H-chromen-2-one: A dibrominated derivative with bromine atoms at different positions.

Uniqueness: 3,6-Dibromo-2H-chromen-2-one is unique due to the specific positioning of bromine atoms, which enhances its reactivity and potential for forming diverse derivatives. This compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

特性

IUPAC Name |

3,6-dibromochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2O2/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZAOBSHDZZZCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.93 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

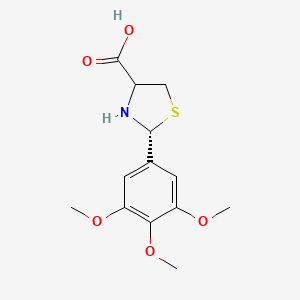

![4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11771307.png)

![2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11771331.png)